molecular formula C21H22N2O5 B2364164 Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235291-26-5

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2364164
CAS No.: 1235291-26-5
M. Wt: 382.416
InChI Key: VDFLMHPQROCVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzo[d][1,3]dioxole-5-carboxamide intermediate, followed by its coupling with a piperidine derivative. The final esterification step involves the reaction of the carboxamide with phenyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acids and phenols.

Scientific Research Applications

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often have comparable pharmacological properties.

Uniqueness

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

phenyl 4-[(1,3-benzodioxole-5-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(16-6-7-18-19(12-16)27-14-26-18)22-13-15-8-10-23(11-9-15)21(25)28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFLMHPQROCVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.